molecular formula C19H24N6O2 B608917 DprE1-IN-2

DprE1-IN-2

Cat. No.: B608917
M. Wt: 368.4 g/mol
InChI Key: BLNAAWXUNQHVNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DprE1-IN-2 is a potent inhibitor of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which plays a crucial role in the biosynthesis of the mycobacterial cell wall. This compound has shown significant potential in the treatment of tuberculosis, particularly against drug-resistant strains of Mycobacterium tuberculosis .

Mechanism of Action

Target of Action

The primary target of DprE1-IN-2 is Decaprenylphosphoryl-β-d-ribose 2′-epimerase 1 (DprE1) . DprE1 is a flavoprotein that plays a crucial role in mycobacterial cell wall biosynthesis . It is involved in the synthesis of Araf molecules, which are the building blocks in the synthesis of lipoarabinomannans and arabinogalactans .

Mode of Action

This compound acts as an effective inhibitor of DprE1 . It interacts with DprE1, blocking its function and thereby inhibiting the synthesis of Araf molecules . This disruption in the biosynthesis of key components of the mycobacterial cell wall leads to a halt in the growth and persistence of the bacteria .

Biochemical Pathways

DprE1 is part of a biochemical pathway that synthesizes the unique arabinose precursor for lipoarabinomannan and arabinogalactan, essential building blocks of the mycobacterial cell wall . DprE1 is a FAD-dependent enzyme that converts DPR to decaprenylphosphoryl-2-keto-β-d-erythro-pentofuranose (DPX) by oxidation. DPX is then further reduced to DPA in the presence of decaprenylphosphoryl-D-2-keto-erythro-pentose reductase (DprE2) .

Result of Action

The inhibition of DprE1 by this compound disrupts the biosynthesis of key components of the mycobacterial cell wall . This leads to a halt in the growth and persistence of the bacteria , making this compound a potential candidate for anti-tubercular drug discovery .

Action Environment

The action of this compound is influenced by the environment within the mycobacterial cell wall where DprE1 is located . The effectiveness of this compound may also be influenced by factors such as the presence of other drugs, the patient’s health status, and the presence of drug-resistant strains of Mycobacterium tuberculosis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DprE1-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to ensure consistent quality and yield. The use of automated systems and advanced purification methods is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

DprE1-IN-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

DprE1-IN-2 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

DprE1-IN-2 is unique among DprE1 inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its lower IC50 value, indicating higher potency compared to some of these similar compounds .

Properties

IUPAC Name

1-[[6-(dimethylamino)-5-methylpyrimidin-4-yl]methyl]-N-(2-hydroxyethyl)-6-methylpyrrolo[3,2-b]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-12-7-16-17(21-8-12)14(19(27)20-5-6-26)9-25(16)10-15-13(2)18(24(3)4)23-11-22-15/h7-9,11,26H,5-6,10H2,1-4H3,(H,20,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAAWXUNQHVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN2CC3=C(C(=NC=N3)N(C)C)C)C(=O)NCCO)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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